molecular formula C16H16ClN3O3S B2897527 (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one CAS No. 882259-68-9

(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one

Cat. No.: B2897527
CAS No.: 882259-68-9
M. Wt: 365.83
InChI Key: WGPLNAFMEKUNMB-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.83. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Interactions

Studies on aminopyrimidine derivatives highlight their significance in crystallography, demonstrating unique hydrogen-bonded motifs and interactions. For instance, research on pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives reveals complex hydrogen bonding patterns, showcasing the role of sulfonate and carboxylate groups in mimicking biologically relevant interactions (Balasubramani, Muthiah, & Lynch, 2007). This understanding is crucial for designing drugs with targeted molecular interactions.

Organic Synthesis and Chemical Reactions

The chemical synthesis and reactions involving similar molecular structures offer insights into creating valuable compounds for various applications. For example, the synthesis of dimethyl sulfomycinamate demonstrates a complex multistep process, underscoring the utility of such compounds in synthesizing biologically active molecules (Bagley et al., 2005).

Biological Properties and Applications

Research on sulfonamide-derived compounds and their metal complexes reveals their potential in biomedical applications, including antibacterial and antifungal activities. These studies show the compounds' capabilities in inhibiting bacterial and fungal growth, suggesting their utility in developing new antimicrobial agents (Chohan, Shad, & Nasim, 2009). Moreover, the exploration of N-triazinylammonium sulfonates in peptide synthesis highlights their efficiency in producing peptides with high yield and optical purity, which is pivotal for pharmaceutical development (Kolesińska et al., 2015).

Environmental Impact and Degradation

The degradation of chlorimuron-ethyl by Aspergillus niger presents a fascinating study on bioremediation, demonstrating how certain fungi can break down herbicides, potentially mitigating environmental contamination (Sharma, Banerjee, & Choudhury, 2012). This research underscores the importance of understanding chemical degradation pathways for environmental conservation.

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)sulfonyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-10-8-11(2)20-16(19-10)18-9-15(12(3)21)24(22,23)14-6-4-13(17)5-7-14/h4-9H,1-3H3,(H,18,19,20)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPLNAFMEKUNMB-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC=C(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.